molecular formula C17H24O7 B14097299 [(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No.: B14097299
M. Wt: 340.4 g/mol
InChI Key: FCLYQYOJLQDQNA-UETZSBHESA-N
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Description

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[72102,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic precursors. The key steps include the formation of the spirocyclic core, introduction of hydroxyl groups, and esterification to form the acetate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and purification systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and spirocyclic structure enable it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate can be compared with other spirocyclic compounds and hydroxylated esters. Similar compounds include:

    Spiro[cyclohexane-1,2’-oxirane]: Lacks the hydroxyl groups and acetate ester, resulting in different reactivity and applications.

    Methyl 2,3,4-trihydroxybenzoate: Contains multiple hydroxyl groups but lacks the spirocyclic structure, leading to distinct chemical behavior and uses.

The uniqueness of [(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H24O7

Molecular Weight

340.4 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3/t10-,11+,12+,13+,14+,15+,16+,17?/m0/s1

InChI Key

FCLYQYOJLQDQNA-UETZSBHESA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Origin of Product

United States

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